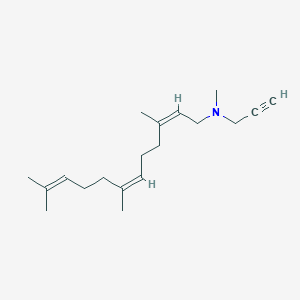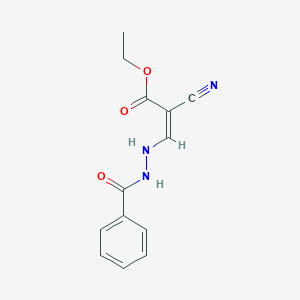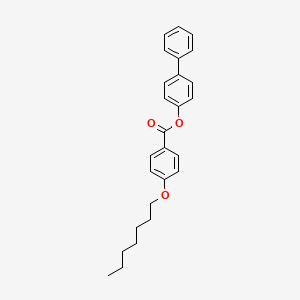
(4-phenylphenyl) 4-heptoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-phenylphenyl) 4-heptoxybenzoate is an organic compound with the molecular formula C26H28O3. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a biphenyl group and a heptoxy chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylphenyl) 4-heptoxybenzoate typically involves the esterification of 4-heptoxybenzoic acid with 4-phenylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-phenylphenyl) 4-heptoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives of the biphenyl group.
Applications De Recherche Scientifique
(4-phenylphenyl) 4-heptoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of (4-phenylphenyl) 4-heptoxybenzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the heptoxy chain may enhance membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-phenylphenyl) 4-methoxybenzoate
- (4-phenylphenyl) 4-ethoxybenzoate
- (4-phenylphenyl) 4-butoxybenzoate
Uniqueness
(4-phenylphenyl) 4-heptoxybenzoate is unique due to its longer heptoxy chain, which can influence its solubility, melting point, and interaction with biological membranes. This makes it distinct from other similar compounds with shorter alkoxy chains, potentially leading to different physical and chemical properties .
Propriétés
Numéro CAS |
55673-06-8 |
|---|---|
Formule moléculaire |
C26H28O3 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
(4-phenylphenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C26H28O3/c1-2-3-4-5-9-20-28-24-16-14-23(15-17-24)26(27)29-25-18-12-22(13-19-25)21-10-7-6-8-11-21/h6-8,10-19H,2-5,9,20H2,1H3 |
Clé InChI |
BVKSPNWFQFPAED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


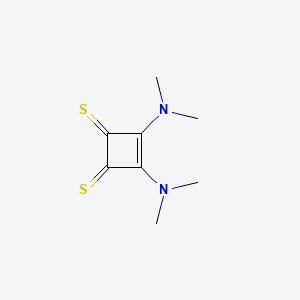
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
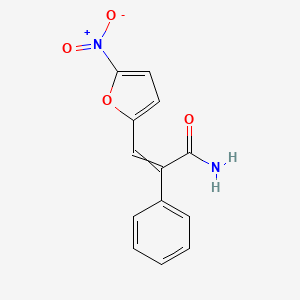
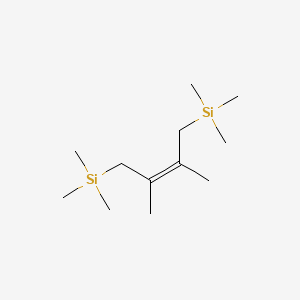
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
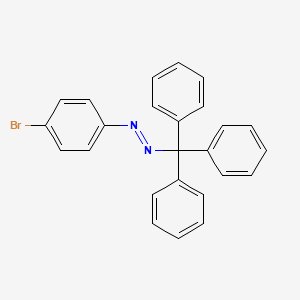
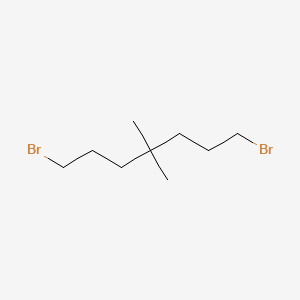
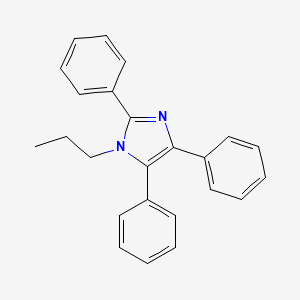
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
